2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C20H23F3N4O3S . This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves multiple steps, starting with the formation of the imidazole ring. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxyl group, while reduction of the carbonyl group would yield a hydroxyl group .
Scientific Research Applications
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad range of biological activities.
Thiazole: Another five-membered heterocyclic ring containing sulfur and nitrogen atoms.
Uniqueness
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities . The presence of the cyclopentylcarbamoyl, hydroxymethyl, and sulfanyl groups, along with the N-(4-methylphenyl)acetamide moiety, distinguishes it from other imidazole derivatives .
Properties
Molecular Formula |
C20H26N4O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
InChI |
InChI=1S/C20H26N4O3S/c1-14-6-8-16(9-7-14)23-19(27)13-28-20-21-10-17(12-25)24(20)11-18(26)22-15-4-2-3-5-15/h6-10,15,25H,2-5,11-13H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
VBHASAQUJGPJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO |
Origin of Product |
United States |
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